4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline
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Overview
Description
4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline is a compound that belongs to the class of azo dyes, which are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline typically involves the diazotization of an aromatic amine followed by coupling with a thiadiazole derivative. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with nitrous acid to form the diazonium salt, which is then coupled with N-phenylaniline under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds with functional groups like halides, sulfonates, and alkyl groups.
Scientific Research Applications
4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects. The molecular targets include DNA, RNA, and various enzymes .
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline
- 4-(4-Fluorophenylazo)-3-methyl-4H-isoxazol-5-one
- 4-(3-Acetylphenylazo)-3-methyl-4H-isoxazol-5-one
- N-(4-Acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a thiadiazole and a diazenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
91575-98-3 |
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Molecular Formula |
C15H13N5S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline |
InChI |
InChI=1S/C15H13N5S/c1-11-17-19-15(21-11)20-18-14-9-7-13(8-10-14)16-12-5-3-2-4-6-12/h2-10,16H,1H3 |
InChI Key |
ICPBPEUXZJZWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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